Cas no 75883-07-7 (Betamethasone 21-Propionate)

Betamethasone 21-Propionate 化学的及び物理的性質

名前と識別子

-

- Betamethasone 21-Propionate

- LogP

- BETAMETHASONE DIPROPIONATE IMPURITY C

- Betamethasone-21-Propionate

- CLOBETASOL PROPIONATE IMPURITY K [EP IMPURITY]

- 91Z2P0I3WH

- SCHEMBL11123086

- 9-FLUORO-11.BETA.,17-DIHYDROXY-16.BETA.-METHYL-21-(PROPIONYLOXY)PREGNA-1,4-DIENE-3,20-DIONE

- DTXSID60226784

- AKOS030242944

- Q27271438

- 9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl Propanoate (Betamethasone 21-Propionate)

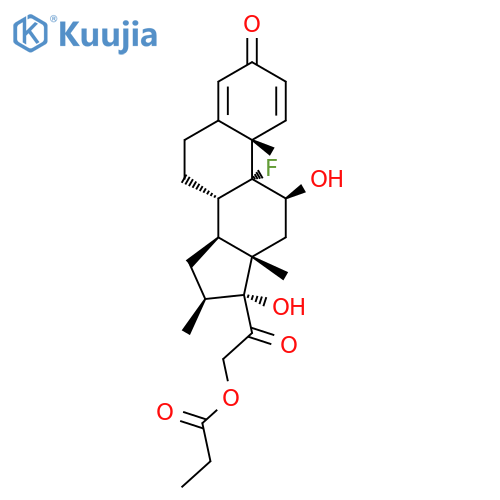

- [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

- CHEMBL2114050

- 75883-07-7

- UNII-91Z2P0I3WH

- Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(1-oxopropoxy)-, (11beta,16beta)-

- 9.ALPHA.-FLUORO-11.BETA.,17,21-TRIHYDROXY-16.BETA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE 21-PROPIONATE

- (11beta,16beta)-9-Fluoro-11,17-dihydroxy-16-methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione

- Clobetasol Propionate EP Impurity K

- 9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl propanoate

- 9ALPHA-FLUORO-11BETA,17,21-TRIHYDROXY-16BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE 21-PROPIONATE

- PREGNA-1,4-DIENE-3,20-DIONE, 9-FLUORO-11,17-DIHYDROXY-16-METHYL-21-(1-OXOPROPOXY)-, (11.BETA.,16.BETA.)-

- 9-FLUORO-11BETA,17-DIHYDROXY-16BETA-METHYL-21-(PROPIONYLOXY)PREGNA-1,4-DIENE-3,20-DIONE

- CLOBETASOL PROPIONATE IMPURITY K (EP IMPURITY)

- DTXCID90149275

-

- インチ: InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1CopyCopied

- InChIKey: ALINSFFSOAHJII-XGQKBEPLSA-NCopyCopied

- ほほえんだ: CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OCopyCopied

計算された属性

- せいみつぶんしりょう: 448.22611693g/mol

- どういたいしつりょう: 448.22611693g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 32

- 回転可能化学結合数: 5

- 複雑さ: 925

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: 223-226?C

- ふってん: 588.7±50.0 °C at 760 mmHg

- フラッシュポイント: 309.8±30.1 °C

- ようかいど: Chloroform, DMSO, Methanol

- じょうきあつ: 0.0±3.7 mmHg at 25°C

Betamethasone 21-Propionate セキュリティ情報

- シグナルワード:warning

- 危害声明: CAUTION: May irritate eyes, skin

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: CAUT

- ちょぞうじょうけん:Refrigerator

Betamethasone 21-Propionate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B327020-2mg |

Betamethasone 21-Propionate |

75883-07-7 | 2mg |

$ 150.00 | 2023-04-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-210911-5 mg |

Betamethasone 21-Propionate, |

75883-07-7 | 5mg |

¥2,708.00 | 2023-07-10 | ||

| TRC | B327020-10mg |

Betamethasone 21-Propionate |

75883-07-7 | 10mg |

$ 391.00 | 2023-04-18 | ||

| TRC | B327020-50mg |

Betamethasone 21-Propionate |

75883-07-7 | 50mg |

$ 1654.00 | 2023-04-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-210911-5mg |

Betamethasone 21-Propionate, |

75883-07-7 | 5mg |

¥2708.00 | 2023-09-05 | ||

| TRC | B327020-5mg |

Betamethasone 21-Propionate |

75883-07-7 | 5mg |

$ 215.00 | 2023-04-18 | ||

| TRC | B327020-25mg |

Betamethasone 21-Propionate |

75883-07-7 | 25mg |

$ 883.00 | 2023-04-18 | ||

| A2B Chem LLC | AE05617-50mg |

Betamethasone 21-Propionate |

75883-07-7 | 98% | 50mg |

$1236.00 | 2024-04-19 |

Betamethasone 21-Propionate 関連文献

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

Betamethasone 21-Propionateに関する追加情報

ベタメタゾン21-プロピオン酸エステル(CAS No. 75883-07-7)の総合解説:作用機序・応用・最新研究動向

ベタメタゾン21-プロピオン酸エステル(Betamethasone 21-Propionate)は、強力な合成副腎皮質ホルモン(ステロイド)の一種であり、主に皮膚疾患治療領域で広く活用されています。CAS登録番号75883-07-7で特定されるこの化合物は、抗炎症作用と免疫抑制効果に優れ、アトピー性皮膚炎や乾癬などの難治性疾患に対する治療選択肢として重要な位置を占めています。

近年、ステロイド外用剤の安全性に関する関心が高まる中、ベタメタゾン21-プロピオン酸エステルの薬物動態や代謝経路についての研究が加速しています。特に「ステロイドの全身性影響を最小化する方法」や「小児への適応基準」といったキーワードが医療従事者から頻繁に検索されており、本化合物の局所選択性の高さが再評価されています。

化学的には、ベタメタゾン骨格にプロピオン酸エステルが導入された構造が特徴で、この修飾により皮膚透過性が向上し、患部滞留性が高まることが知られています。製剤開発の現場では、マイクロスフェアカプセル化技術や経皮吸収促進剤との組み合わせによる治療効果の最適化が現在の主要な研究テーマとなっています。

臨床応用においては、ベタメタゾン21-プロピオン酸エステル含有製剤が湿疹性皮膚炎や接触皮膚炎に対して第一選択薬として推奨されるケースが増加しています。2023年の国際皮膚科学会では、「ステロイド抵抗性皮膚疾患に対する併用療法」における本化合物の有効性を示すデータが注目を集め、カルシニューリン阻害剤との相乗効果に関する発表が話題となりました。

副作用管理の観点からは、長期使用時の皮膚萎縮や毛細血管拡張を防ぐための用量調整アルゴリズムが専門家間で議論されています。特に「ステロイド外用剤の漸減療法」や「サンブロッキング効果との関連性」についての実用的なガイドラインが求められており、これらは検索エンジンで急上昇している医療クエリの典型例です。

薬剤開発トレンドとして、ベタメタゾン21-プロピオン酸エステルを配合した新規デリバリーシステムの研究が活発化しています。ナノエマルジョン基剤や温度応答性ゲルなどの先進製剤技術により、薬効持続時間の延長と副作用プロファイルの改善が図られています。これらは「次世代ステロイド製剤」として製薬企業の研究開発競争が激化している分野です。

患者向け情報として、ベタメタゾン21-プロピオン酸エステル含有製品の正しい塗布方法(「フィンガーユニット法」の適切な実施)や使用期間の目安について、信頼性の高い情報源が必要とされています。インターネット上では「ステロイド軟膏 効果的な使い方」や「塗り薬の吸収率向上テクニック」といった実用的な検索ニーズが増加傾向にあります。

環境面では、ベタメタゾン21-プロピオン酸エステルの水生生物影響評価に関する研究が欧州を中心に進められており、製剤廃棄物管理の適正化が国際的な課題となっています。この背景から、「エコフレンドリーな医薬品処方」や「グリーン薬学」の概念が注目され、製剤設計段階での環境負荷低減が新たな品質基準として加わりつつあります。

将来展望として、ベタメタゾン21-プロピオン酸エステルの個別化医療への応用が期待されています。バイオマーカーに基づく患者層別化や、オミックス解析を活用した効果予測モデルの構築が研究段階にあり、これらは「プレシジョン・デルマトロジー」という新たな医療パラダイムの形成に貢献すると予測されています。

75883-07-7 (Betamethasone 21-Propionate) 関連製品

- 338-98-7(Isoflupredone acetate)

- 127-31-1(Fludrocortisone)

- 67-78-7(Triamcinolone 16,21-Diacetate)

- 2002-29-1(Flumethasone 21-pivalate)

- 23674-86-4(Difluprednate)

- 514-36-3(Fludrocortisone acetate)

- 3801-06-7(Fluorometholone acetate)

- 1177-87-3(Dexamethasone acetate)

- 2152-44-5(Betamethasone valerate)

- 987-24-6(betamethasone 21-acetate)